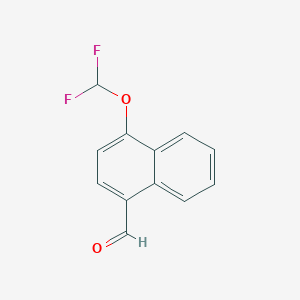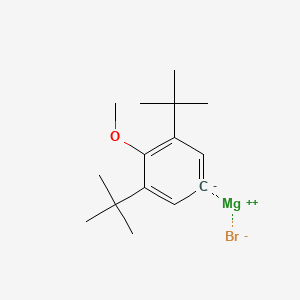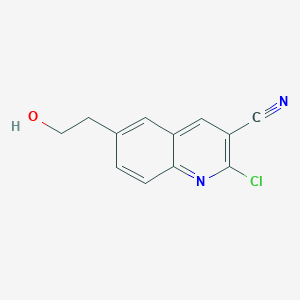
3-Cyclohexyl-5-chloro-salicylaldehyde
説明
3-Cyclohexyl-5-chloro-salicylaldehyde (3-CHCSA) is an important organic compound in the field of synthetic organic chemistry. It is widely used in the synthesis of pharmaceuticals, pesticides, and other chemicals. It is an intermediate in the synthesis of many compounds, including the active ingredients in some antibiotics and anti-cancer drugs. 3-CHCSA has been the subject of numerous scientific studies, which have revealed its many applications and mechanisms of action.
科学的研究の応用
3-Cyclohexyl-5-chloro-salicylaldehyde has been used in numerous scientific studies, including those involving organic synthesis, chemical catalysis, and drug design. It has been used in the synthesis of pharmaceuticals, pesticides, and other chemicals. It has also been used in the synthesis of various compounds, including the active ingredients in some antibiotics and anti-cancer drugs. Additionally, 3-Cyclohexyl-5-chloro-salicylaldehyde has been used in the synthesis of various polymers, such as polyurethanes, polycarbonates, and polyesters.
作用機序
The mechanism of action of 3-Cyclohexyl-5-chloro-salicylaldehyde is not fully understood. However, it is believed to be involved in the formation of covalent bonds between molecules. This is due to its ability to form aldehyde groups, which can react with other molecules to form covalent bonds. Additionally, 3-Cyclohexyl-5-chloro-salicylaldehyde is believed to act as an intermediate in the synthesis of various compounds, including the active ingredients in some antibiotics and anti-cancer drugs.
Biochemical and Physiological Effects
3-Cyclohexyl-5-chloro-salicylaldehyde has been found to have several biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria, fungi, and viruses. Additionally, it has been found to have anti-inflammatory, antioxidant, and anti-cancer properties. It has also been found to have some cytotoxic effects, which can lead to cell death.
実験室実験の利点と制限
3-Cyclohexyl-5-chloro-salicylaldehyde has several advantages for use in laboratory experiments. It is relatively inexpensive, and it is easy to synthesize. Additionally, it is stable and has a low toxicity. However, there are some limitations to its use in laboratory experiments. It is highly volatile, and it has a low solubility in water. Additionally, it has a low reactivity, which can make it difficult to use in certain reactions.
将来の方向性
There are several potential future directions for research involving 3-Cyclohexyl-5-chloro-salicylaldehyde. One potential direction is to further explore its potential applications in drug design. Additionally, further research could be done to explore its potential as an intermediate in the synthesis of various compounds. Additionally, research could be done to explore its potential as a catalyst in chemical reactions. Finally, further research could be done to explore its potential as an antioxidant and anti-inflammatory agent.
特性
IUPAC Name |
5-chloro-3-cyclohexyl-2-hydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO2/c14-11-6-10(8-15)13(16)12(7-11)9-4-2-1-3-5-9/h6-9,16H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPVKQKXVWYEFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC(=CC(=C2O)C=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclohexyl-5-chloro-salicylaldehyde | |
Synthesis routes and methods
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

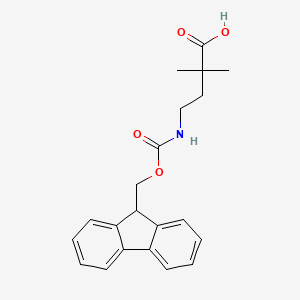


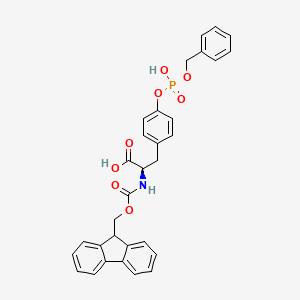

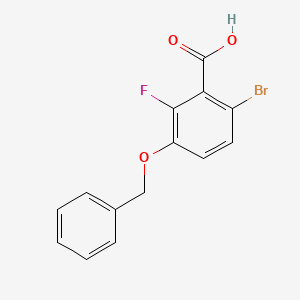

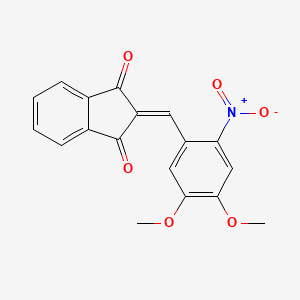
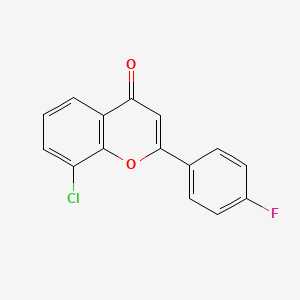
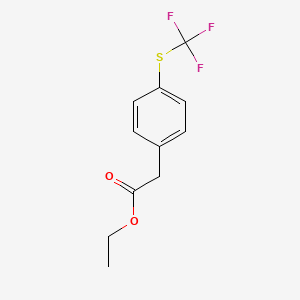
![3-Methylbicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B6360596.png)
